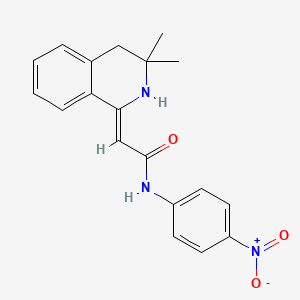![molecular formula C13H14N2O2 B5907626 3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that is used to enhance cognitive function and memory. It was first synthesized in Russia in the 1990s and has since gained popularity in the nootropic community due to its reported effectiveness and safety.
Wirkmechanismus
The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and acetylcholine. It has also been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the density of glutamate receptors, which are important for learning and memory. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Noopept in lab experiments is its reported safety and low toxicity. It has also been shown to be effective at low doses, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Noopept involves the reaction of 3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedioneyl-L-prolylglycine with ethyl ester in the presence of a suitable solvent and catalyst. The resulting compound is then purified and crystallized to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(3Z)-3-[(1-phenylethylamino)methylidene]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(10-5-3-2-4-6-10)14-8-11-7-12(16)15-13(11)17/h2-6,8-9,14H,7H2,1H3,(H,15,16,17)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGFGIKZZJKCY-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC=C2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N/C=C\2/CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5907586.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B5907602.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5907638.png)

![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)

